molecular formula C9H9N3O B8196103 2-Methoxy-1,8-naphthyridin-3-amine

2-Methoxy-1,8-naphthyridin-3-amine

Cat. No.: B8196103
M. Wt: 175.19 g/mol
InChI Key: MEGGPRDMYKNCSX-UHFFFAOYSA-N
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Description

2-Methoxy-1,8-naphthyridin-3-amine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-1,8-naphthyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation results in 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include NaN3, Me3SiN3, and various metal catalysts. Reaction conditions often involve microwave irradiation, which enhances reaction rates and yields .

Major Products:

Comparison with Similar Compounds

2-Methoxy-1,8-naphthyridin-3-amine can be compared with other similar compounds, such as 1,5-naphthyridines and 1,6-naphthyridines. While all these compounds share the naphthyridine core, they differ in the position of the nitrogen atoms within the ring system . This difference in structure can lead to variations in their chemical reactivity and biological activities. For instance, 1,5-naphthyridines have been studied for their anticancer properties, while 1,6-naphthyridines have shown potential as anti-HIV agents .

List of Similar Compounds:

Properties

IUPAC Name

2-methoxy-1,8-naphthyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-9-7(10)5-6-3-2-4-11-8(6)12-9/h2-5H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGGPRDMYKNCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CC=NC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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